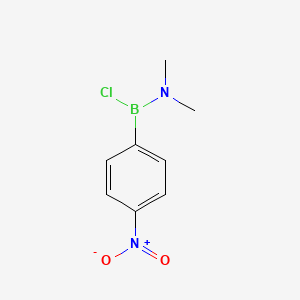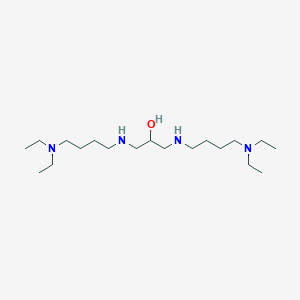
1,1-Bis(methylselanyl)tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(methylselanyl)tetradecane is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of two methylselanyl groups attached to the first carbon of a tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylselanyl)tetradecane typically involves the reaction of tetradecane with methylselanyl reagents under controlled conditions. One common method involves the use of dimethyl diselenide as a selenium source. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(methylselanyl)tetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the original compound.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Selenoxides, selenones.
Reduction Products: Regeneration of the original compound.
Substitution Products: Various organoselenium derivatives.
Scientific Research Applications
1,1-Bis(methylselanyl)tetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other organoselenium compounds.
Mechanism of Action
The mechanism of action of 1,1-Bis(methylselanyl)tetradecane involves its interaction with molecular targets such as enzymes and cellular components. The compound can modulate redox reactions and influence cellular signaling pathways. Its effects are mediated through the formation of reactive selenium species, which can interact with thiol groups in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(methylselanyl)hexadecane
- 1,1-Bis(methylselanyl)dodecane
- 1,1-Bis(methylselanyl)octadecane
Uniqueness
1,1-Bis(methylselanyl)tetradecane is unique due to its specific chain length and the presence of two methylselanyl groups. This structure imparts distinct chemical properties, such as solubility and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
61539-91-1 |
|---|---|
Molecular Formula |
C16H34Se2 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1,1-bis(methylselanyl)tetradecane |
InChI |
InChI=1S/C16H34Se2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4-15H2,1-3H3 |
InChI Key |
PZWNSAFBPOWBRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14574958.png)





![1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene](/img/structure/B14574996.png)


![5-(2-Methoxyethoxy)-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14575016.png)


![1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one](/img/structure/B14575033.png)
